Calcium hexamine thiocyanate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
859974-17-7 |
|---|---|
Molecular Formula |
C8H12CaN6S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
calcium;1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;dithiocyanate |
InChI |
InChI=1S/C6H12N4.2CHNS.Ca/c1-7-2-9-4-8(1)5-10(3-7)6-9;2*2-1-3;/h1-6H2;2*3H;/q;;;+2/p-2 |
InChI Key |
MYCYALXPHWPBMJ-UHFFFAOYSA-L |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.C(#N)[S-].C(#N)[S-].[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Optimization
Established Preparation Protocols
The primary methods for preparing calcium hexamine thiocyanate (B1210189) involve either the direct reaction of hexamine and calcium thiocyanate or the in-situ formation of hexamine from formaldehyde (B43269) and ammonia (B1221849) followed by the addition of a calcium thiocyanate precursor.
Direct Combination of Hexamine and Calcium Thiocyanate
A widely utilized method for synthesizing calcium hexamine thiocyanate is the direct reaction between hexamine (also known as methenamine) and calcium thiocyanate. google.com This approach can be performed in both aqueous and alcoholic media, with the choice of solvent affecting the reaction's speed and the product's final form.
In an aqueous environment, the synthesis involves preparing saturated solutions of hexamine and calcium thiocyanate separately. When these two solutions are combined, the double salt, this compound tetrahydrate (Ca(SCN)₂(C₆H₁₂N₄)₂·4H₂O), precipitates as colorless needles. google.com
A typical procedure involves dissolving 280 grams of hexamine in water to create a saturated solution and, in a separate container, dissolving 156 grams of calcium thiocyanate to form its saturated solution. google.com Upon mixing these solutions, the product precipitates almost immediately. google.com The resulting solid can be isolated by filtration, washed with a solvent like alcohol to remove any unreacted starting materials, and then dried. google.com The reaction can be summarized by the following equation:
Ca(SCN)₂ + 2(C₆H₁₂N₄) + 4H₂O → Ca(SCN)₂(C₆H₁₂N₄)₂·4H₂O
| Reactant | Amount (g) | Solvent |
| Hexamine | 280 | Water |
| Calcium Thiocyanate | 156 | Water |
Table 1: Reactant quantities for aqueous synthesis.
Synthesis in an alcoholic medium offers a faster method for obtaining the anhydrous form of this compound. google.com The reduced solubility of the product in alcohol leads to immediate and quantitative precipitation.
For this procedure, 28 grams of hexamine and 15.6 grams of calcium thiocyanate are dissolved in ethanol (B145695). google.com The double compound precipitates instantly and can be collected via suction filtration and air-drying. This method is noted for yielding a product in the form of a crystal flour, which is insoluble in alcohol. google.com
| Reactant | Amount (g) | Solvent |
| Hexamine | 28 | Ethanol |
| Calcium Thiocyanate | 15.6 | Ethanol |
Table 2: Reactant quantities for alcoholic synthesis.
Condensation Reactions Involving Formaldehyde and Ammonia with Calcium Thiocyanate Precursors
An alternative synthetic route involves the in-situ generation of hexamine from its constituent components, formaldehyde and ammonia, followed by the reaction with calcium thiocyanate. google.com This condensation reaction provides another pathway to the desired product.
The process begins by mixing a 35% formaldehyde solution (300 ccm) with a 67% calcium thiocyanate solution (68 g). google.com Ammonia is then introduced into this mixture while cooling until the solution becomes alkaline, which can be determined using an indicator like phenolphthalein (B1677637) to a pH of 8-9. google.com The solution is then allowed to stand in the cold for an extended period, for instance, 48 hours at 5–10°C, to ensure the reaction proceeds to completion. Finally, the double salt is crystallized from the solution by evaporation under a vacuum. google.com
| Reactant | Amount/Concentration |
| Formaldehyde Solution | 300 ccm of 35% |
| Calcium Thiocyanate Solution | 68 g of 67% |
| Ammonia | Added until pH 8-9 |
Table 3: Reactants for condensation reaction synthesis.
Comprehensive Analysis of Synthetic Parameters
The efficiency and outcome of the synthesis of this compound are significantly influenced by various reaction parameters. A critical factor among these is the molar stoichiometry of the reactants.
Molar Stoichiometry of Reactants
The molar ratio of the reactants is a crucial parameter in the synthesis of this compound. In the direct combination method, a specific molar ratio of calcium thiocyanate to hexamine is required to form the desired double salt. The established stoichiometry for this reaction is a 1:2 molar ratio of calcium thiocyanate to hexamine. This ratio is reflected in the chemical formula of the hydrated product, Ca(SCN)₂(C₆H₁₂N₄)₂·4H₂O, which contains one mole of calcium thiocyanate for every two moles of hexamine. google.com Adhering to this stoichiometric ratio is essential for maximizing the yield and purity of the final product.
Influence of Solvent Systems on Product Formation
The choice of solvent is a pivotal factor in the synthesis of this compound, directly impacting crystallization, crystal morphology, and purity. The primary methods involve aqueous and alcoholic syntheses, each presenting distinct advantages and outcomes.
Effect on Crystal Growth and Morphology
The solvent system exerts a strong influence on the crystal habit of this compound. researchgate.net Aqueous synthesis tends to produce large, colorless, needle-like crystals. google.com In contrast, the rapid precipitation in ethanol yields a microcrystalline powder, often described as a crystal flour. google.com Ethanol-water mixtures can produce prismatic crystals. The morphology of the crystals is a critical aspect, as it can affect the material's physical properties and handling. Generally, polar solvents can lead to more elongated, plate-like morphologies, while non-polar solvents may result in needle-like crystals. whiterose.ac.uk
Relationship with Product Purity
The choice of solvent also has a direct correlation with the purity of the isolated this compound. Alcoholic synthesis generally leads to higher purity (90-95%) due to the rapid precipitation which limits the inclusion of side-reaction products. Aqueous synthesis typically results in a purity of 85-90%. The use of ethanol as a wash during the isolation phase in aqueous synthesis helps to remove unreacted precursors, thereby enhancing purity.
Table 1: Influence of Solvent on this compound Synthesis
| Solvent | Crystallization Rate | Crystal Morphology | Purity (%) |
|---|---|---|---|
| Water | Moderate | Needles | 85–90 |
| Ethanol | Rapid | Microcrystalline | 90–95 |
| Ethanol-H₂O | Intermediate | Prismatic | 88–92 |
Control of Reaction Temperature and pH Conditions
Precise control over temperature and pH is critical for maximizing yield and ensuring the stability of the reactants.
pH: The reaction is favored under neutral to slightly alkaline conditions, ideally within a pH range of 7 to 8. These conditions are optimal for the stability of hexamine. In some synthesis variations, particularly those involving the in situ generation of hexamine from formaldehyde and ammonia, the pH is adjusted to 8-9 using an indicator like phenolphthalein. google.com Maintaining the appropriate alkaline environment prevents the hydrolysis of thiocyanate to hydrogen thiocyanate (HSCN).
Post-Synthesis Treatment: Aging and Isolation Techniques
Following the initial reaction, post-synthesis treatments are crucial for obtaining a pure and stable product.
Isolation: The most common isolation technique is filtration, often using a suction filter. google.com After filtration, the collected crystals are typically washed to remove any remaining soluble impurities. Ethanol is a frequently used washing solvent due to its ability to dissolve unreacted starting materials without dissolving the desired product. The final step is drying, which can be done under vacuum or by air-drying to remove any residual solvent. google.com In some laboratory preparations, ether is also used for drying. google.com
Strategies for Enhancing Purity and Reaction Yield
Several strategies can be employed to optimize the synthesis of this compound, focusing on increasing both purity and yield.
One key strategy is the careful control of stoichiometric ratios of the reactants. A molar ratio of 1:2 for calcium thiocyanate to hexamine is commonly used.
Another approach involves the in situ generation of hexamine from formaldehyde and ammonia immediately prior to the reaction with calcium thiocyanate. google.com This method can be efficient but requires careful control of pH and temperature to ensure the complete formation of hexamine.
Monitoring for and mitigating the formation of byproducts is also crucial. Potential impurities include unreacted formaldehyde, which can be minimized by using an excess of ammonia, and calcium carbonate, which can form from the absorption of atmospheric carbon dioxide in the alkaline reaction medium.
Structural Elucidation and Crystallographic Analysis
Characterization of Known and Postulated Structural Forms
The structure of calcium hexamine thiocyanate (B1210189) is a complex interplay of its constituent ions and molecules. The following subsections explore the known and proposed structural arrangements based on stoichiometric and coordination chemistry principles.
Calcium hexamine thiocyanate is known to form a hydrated double salt with the stoichiometric formula Ca(SCN)₂·(C₆H₁₂N₄)₂·4H₂O. This formulation indicates that for every calcium ion (Ca²⁺) and two thiocyanate ions (SCN⁻), there are two molecules of hexamethylenetetramine (HMTA or urotropine) and four water molecules integrated into the crystal lattice. The synthesis of this compound can be achieved through the direct combination of saturated aqueous solutions of calcium thiocyanate (Ca(SCN)₂) and hexamine, leading to the precipitation of colorless needles of the hydrated complex. The molar ratio of 1:2 for Ca(SCN)₂ to hexamine is critical in this process.
Table 1: Stoichiometric Composition of this compound Tetrahydrate
| Component | Chemical Formula | Molar Ratio |
| Calcium Thiocyanate | Ca(SCN)₂ | 1 |
| Hexamethylenetetramine | C₆H₁₂N₄ | 2 |
| Water | H₂O | 4 |
The central calcium(II) ion in coordination complexes typically exhibits a flexible coordination number, commonly ranging from 6 to 8, but can be higher. In thiocyanate complexes, the Ca²⁺ ion can coordinate with the thiocyanate ligand and other molecules present in the coordination sphere, such as water or, in this case, hexamethylenetetramine.
In related structures, such as anhydrous calcium thiocyanate, the Ca²⁺ ion is eight-coordinate, bonded to four nitrogen atoms and four sulfur atoms from the thiocyanate ligands in a distorted square antiprismatic geometry. acs.orgwikipedia.org In a heterometallic Cu/Ca thiocyanate complex, the calcium atom is seven-coordinate, bonded to oxygen atoms from a Schiff base ligand, two thiocyanate groups, and one water molecule, adopting a pentagonal bipyramidal geometry. nih.goviucr.org Given the presence of water and hexamethylenetetramine in Ca(SCN)₂·(C₆H₁₂N₄)₂·4H₂O, the coordination environment of the Ca(II) ion is likely to involve these molecules in addition to the thiocyanate ions, resulting in a high coordination number.
The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN). wikipedia.org It can also act as a bridging ligand, connecting two metal centers (M-NCS-M'). The preferred binding mode is influenced by the nature of the metal ion, following the principles of Hard and Soft Acids and Bases (HSAB) theory.
Calcium (Ca²⁺) is considered a hard metal cation. According to HSAB theory, hard cations preferentially bind to hard donor atoms. The nitrogen atom in the thiocyanate ligand is a harder donor than the sulfur atom. Therefore, in calcium thiocyanate complexes, the Ca-NCS (isothiocyanate) bonding mode is generally expected. wikipedia.org However, in the crystal structure of anhydrous Ca(SCN)₂, the calcium ion is coordinated by both nitrogen and sulfur atoms of the thiocyanate ligands. acs.orgwikipedia.org This indicates that other factors, such as crystal packing effects, can also influence the binding mode.
Hexamethylenetetramine (C₆H₁₂N₄), also known as hexamine or urotropine, is a cage-like molecule with four tertiary amine nitrogen atoms. at.ua Each of these nitrogen atoms possesses a lone pair of electrons and can act as a donor to a metal center. at.uaingentaconnect.com Consequently, HMTA can function as a monodentate, bidentate, tridentate, or even a tetradentate bridging ligand, connecting multiple metal centers to form coordination polymers. researchgate.net
In coordination compounds, HMTA typically retains its chair-like configuration. at.ua It can act as a terminal ligand, coordinating to a single metal ion, or more commonly as a bridging ligand (μ₂-, μ₃-, or μ₄-), linking two, three, or four metal centers, respectively. researchgate.net In the context of this compound, the HMTA molecules can coordinate directly to the calcium ion through one or more of their nitrogen atoms. Alternatively, they can be incorporated into the crystal lattice without direct coordination to the metal, being held in place by hydrogen bonds with the coordinated water molecules or thiocyanate ions.
Advanced Crystallographic Techniques for Structural Determination
To unambiguously determine the three-dimensional structure of this compound, advanced crystallographic techniques are indispensable.
Single-crystal X-ray diffraction (SCXRD) is the most definitive method for elucidating the detailed atomic arrangement of crystalline solids. hzdr.dehzdr.de This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the necessary information to determine the unit cell dimensions, space group, and the precise coordinates of each atom within the crystal lattice.
For this compound, an SCXRD study would provide definitive information on:
The exact coordination number and geometry of the calcium(II) ion.
The specific binding modes of the thiocyanate ligands (N-bonded, S-bonded, or bridging).
The coordination mode of the hexamethylenetetramine molecules (monodentate or bridging).
The precise location of the water molecules and their role in the hydrogen-bonding network.
Accurate bond lengths and angles for all the constituent atoms.
While specific SCXRD data for Ca(SCN)₂·(C₆H₁₂N₄)₂·4H₂O are not detailed in the provided search results, the literature on related compounds, such as {Zn(SCN)₂ · C₆H₁₂N₄ · 2H₂O}n, which crystallizes in the monoclinic space group C2/c, demonstrates the power of this technique in characterizing complex coordination compounds containing these ligands. researchgate.net A study on diaquabis(hexamethylenetetramine-κN)bis(thiocyanato-κN)cobalt(II) also highlights the use of SCXRD to determine the discrete complex structure and the hydrogen bonding network. nih.gov
Table 2: Crystallographic Data for Anhydrous Calcium Thiocyanate (Ca(SCN)₂) from a Database Entry
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| a (Å) | 9.617 |
| b (Å) | 6.424 |
| c (Å) | 7.8717 |
| α (°) | 90 |
| β (°) | 90.82 |
| γ (°) | 90 |
| Z | 4 |
Source: PubChem, based on data from Zeitschrift fuer Naturforschung. nih.gov
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) serves as a critical analytical tool for the characterization of bulk crystalline materials. Its primary role is to confirm the phase purity and crystallinity of a synthesized compound. In the context of this compound, a PXRD analysis would be essential to verify that the bulk powder consists of a single, uniform crystalline phase and is free from impurities such as unreacted starting materials.
The experimental PXRD pattern, which consists of a series of diffraction peaks at specific angles (2θ), acts as a fingerprint for the crystalline solid. This experimental pattern is typically compared with a theoretical pattern simulated from single-crystal X-ray diffraction data. A strong correlation between the peak positions and relative intensities of the experimental and simulated patterns confirms that the bulk material has the same crystal structure as the single crystal analyzed, ensuring the sample is a single-phase, pure substance. This methodology is standard practice in the characterization of metal-organic frameworks and coordination complexes involving hexamethylenetetramine and other ligands. mdpi.commdpi.comnih.govacs.orgresearchgate.net
Analysis of Intermolecular and Supramolecular Interactions
The solid-state architecture of this compound is not merely defined by the ionic and coordinate bonds within a single formula unit but is significantly influenced by a network of weaker intermolecular forces. These interactions, particularly hydrogen bonding, dictate the packing of molecules in the crystal lattice and lead to the formation of higher-order supramolecular structures.
Hydrogen Bonding Networks in the Solid State
Hydrogen bonding plays a definitive role in the crystal structure of this compound. The compound, with a reported formula of Ca(SCN)₂(C₆H₁₂N₄)₂·4H₂O, contains multiple sites capable of participating in such interactions. researchgate.net The hexamethylenetetramine (HMT) molecule, a cage-like amine, possesses four tertiary nitrogen atoms that are potent hydrogen bond acceptors. mdpi.com Concurrently, the coordinated water molecules are excellent hydrogen bond donors.
Formation of Extended Polymeric and Supramolecular Architectures
The intricate network of hydrogen bonds is directly responsible for the assembly of individual molecular units into extended supramolecular architectures. In related metal-thiocyanate-HMT complexes, these interactions are known to link discrete molecules into one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) frameworks. mdpi.comnih.govresearchgate.net
In the case of this compound, the HMT molecules and bridging thiocyanate ligands can act as linkers. For instance, discrete calcium complex units can be connected by HMT molecules, which accept hydrogen bonds from water ligands of neighboring units, thereby forming polymeric chains. researchgate.net These chains can be further interconnected by other hydrogen bonds, potentially involving the thiocyanate anions, to build up a 2D layered structure. mdpi.commdpi.com The result is a well-defined supramolecular assembly where the arrangement is not random but is precisely controlled by the directionality and strength of the hydrogen bonds. indexcopernicus.comgrafiati.com In some instances, these interactions can create zigzag chains or more complex network topologies. grafiati.com
Interactive Data Table
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₆CdN₆O₂S₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.004(2) |
| b (Å) | 10.051(3) |
| c (Å) | 12.839(4) |
| α (°) | 105.79(9) |
| β (°) | 102.63(7) |
| γ (°) | 103.65(3) |
| Volume (ų) | 688.1 |
| Z | 2 |
Spectroscopic Characterization for Structural Confirmation
Vibrational Spectroscopy for Functional Group and Bonding Analysis
Vibrational spectroscopy is a cornerstone in the characterization of coordination compounds, offering direct information about the bonds within the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and probing the bonding modes within Calcium Hexamine Thiocyanate (B1210189). The infrared spectrum of a coordination complex reveals characteristic absorption bands corresponding to the vibrational modes of its constituent ligands and the metal-ligand bonds. ksu.edu.sa
In the case of Calcium Hexamine Thiocyanate, the FT-IR spectrum is analyzed to confirm the presence of both the ammine (NH₃) and thiocyanate (SCN⁻) ligands and to determine the nature of their coordination to the calcium ion.
Amine Group Vibrations: The vibrations of the coordinated ammonia (B1221849) molecules give rise to several distinct bands in the infrared spectrum. These include the N-H stretching, symmetric and asymmetric deformation, and rocking vibrations. The positions of these bands are sensitive to the strength of the coordination bond. For instance, in hexammine complexes, N-H stretching vibrations are typically observed in the high-frequency region. e-bookshelf.de The formation of hydrogen bonds, such as N-H···S, can cause a weakening of the N-H bond, leading to a shift in the stretching frequency to lower wavenumbers. e-bookshelf.de
Thiocyanate Group Vibrations: The thiocyanate ion is an ambidentate ligand, meaning it can coordinate to a metal ion through either the nitrogen atom (isothiocyanato), the sulfur atom (thiocyanato), or bridge two metal centers. The vibrational modes of the SCN⁻ ligand, particularly the C≡N stretching (ν(CN)), C-S stretching (ν(CS)), and the NCS bending (δ(NCS)) modes, are diagnostic of its coordination mode.
ν(CN) Stretching: The C≡N stretching frequency is a key indicator of the thiocyanate bonding mode. For N-bonded thiocyanate complexes, this band typically appears around or above 2060 cm⁻¹. researchgate.net In contrast, S-bonded complexes exhibit this band at higher frequencies, often near or above 2100 cm⁻¹. researchgate.net Bridging thiocyanate groups also show ν(CN) stretching at higher wavenumbers.
ν(CS) Stretching: The C-S stretching frequency provides further evidence for the coordination mode. For N-bonded complexes, the ν(CS) is generally found at higher frequencies (960-990 cm⁻¹) compared to S-bonded complexes (600-700 cm⁻¹). researchgate.net
δ(NCS) Bending: The bending mode of the thiocyanate ligand is also informative, although it can sometimes be more complex to interpret due to overlapping with other vibrations.
For this compound, analysis of the FT-IR spectrum would allow for the definitive assignment of the thiocyanate coordination mode, which is crucial for a complete structural description. Based on the general behavior of hard metal ions like Ca²⁺, coordination through the nitrogen atom (isothiocyanato) is generally expected.
Interactive Data Table: Typical FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment |
| ν(N-H) | 3200 - 3400 | Asymmetric and symmetric stretching of ammine ligands |
| ν(C≡N) | ~2060 | C≡N stretching of N-bonded thiocyanate ligand |
| δ_as(NH₃) | 1550 - 1650 | Asymmetric deformation of ammine ligands |
| δ_s(NH₃) | 1300 - 1400 | Symmetric deformation of ammine ligands |
| ρ_r(NH₃) | 650 - 850 | Rocking of ammine ligands |
| ν(C-S) | 960 - 990 | C-S stretching of N-bonded thiocyanate ligand |
| δ(NCS) | 450 - 500 | Bending of thiocyanate ligand |
| ν(Ca-N) | 200 - 300 | Calcium-Nitrogen stretching vibration |
Note: The exact frequencies can vary depending on the specific crystalline environment and experimental conditions.
Raman Spectroscopy (Applicability based on related coordination compounds)
Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. ksu.edu.sa It is particularly useful for studying metal-ligand vibrations in coordination compounds. numberanalytics.com The applicability of Raman spectroscopy to this compound can be inferred from studies on related ammine and thiocyanate complexes. rsc.orgtandfonline.comscispace.com
For a molecule to be Raman active, a change in polarizability must occur during the vibration. In coordination compounds, Raman spectra can reveal information about metal-ligand stretching and bending modes, as well as internal ligand vibrations. numberanalytics.com
Metal-Ammine Vibrations: In metal-ammine complexes, the metal-nitrogen (M-N) stretching vibration is often observable in the Raman spectrum. numberanalytics.comaip.org The frequency of this mode provides insight into the strength of the metal-ligand bond. For this compound, the Ca-N stretching vibration would be expected in the low-frequency region of the Raman spectrum.
Thiocyanate Vibrations: The symmetric stretching vibrations of the thiocyanate ligand are typically strong in the Raman spectrum. The ν(CN) and ν(CS) stretching modes can be used, similarly to FT-IR, to determine the coordination mode of the thiocyanate ligand. tandfonline.comrsc.org
The combination of FT-IR and Raman spectroscopy provides a comprehensive picture of the vibrational landscape of this compound, allowing for a detailed analysis of its bonding and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy can be used to study the ammine ligands in this compound. In solution, the protons of the coordinated ammonia molecules would give rise to a signal in the ¹H NMR spectrum. The chemical shift of this signal would be influenced by the coordination to the calcium ion. asianpubs.org
In many metal-ammine complexes, the ¹H NMR signal of the ammine protons is a broad singlet due to exchange processes with the solvent and quadrupolar relaxation effects from the nitrogen-14 nucleus. The position of this signal can be affected by factors such as the solvent, temperature, and the nature of the counter-ion. researchgate.netacs.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy is particularly useful for probing the thiocyanate ligand in this compound. The carbon atom of the thiocyanate group gives rise to a signal in the ¹³C NMR spectrum, and its chemical shift is highly sensitive to the coordination mode of the ligand. niscpr.res.inrsc.org
N-bonded thiocyanate (isothiocyanato): The ¹³C NMR signal for the carbon in an N-bonded thiocyanate ligand typically appears in the range of δ 130-140 ppm. nih.gov
S-bonded thiocyanate (thiocyanato): In contrast, the signal for an S-bonded thiocyanate is generally found further downfield.
Ionic thiocyanate: The free thiocyanate ion shows a ¹³C NMR signal at a characteristic chemical shift, which can be used as a reference.
Therefore, ¹³C NMR spectroscopy provides a clear and direct method to determine the bonding mode of the thiocyanate ligand in this compound when the compound is dissolved in a suitable solvent. niscpr.res.inresearchgate.net
Multidimensional NMR Approaches for Complex Systems
For more complex systems or to obtain more detailed structural information, multidimensional NMR techniques can be employed. While less common for simple coordination compounds like this compound, these methods can be invaluable in more intricate systems.
Techniques such as 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) could, in principle, be used to correlate the proton and carbon signals within the complex, providing unambiguous assignments and further confirming the connectivity of the atoms.
Furthermore, in cases where the structure in the solid state is of primary interest, solid-state NMR (ssNMR) can be a powerful tool. ⁴³Ca ssNMR, for instance, could provide direct information about the local environment of the calcium ion, including its coordination number and the nature of the coordinating atoms. rsc.orgresearchgate.net However, the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus make such experiments challenging. rsc.org
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to analyze the electronic transitions within a molecule. When a compound absorbs UV or visible light, electrons are promoted from a ground state to a higher energy excited state, with the wavelength of absorption corresponding to the energy of the transition. This analysis provides information about the electronic structure and conjugation within the compound.
While detailed UV-Vis spectral data for this compound is not extensively published, the expected absorptions can be inferred by examining its components and analogous structures. The spectrum would be a composite of transitions originating from the hexamethylenetetramine (HMTA) ligand, the thiocyanate anions, and their interactions with the calcium ion.
In a study of a related organic-inorganic hybrid complex, [Ni(NCS)₄(C₆H₁₃N₄)₂], which also contains hexamine and thiocyanate ligands, solid-state UV-diffuse reflectance spectroscopy was performed. nih.gov The analysis revealed a distinct band-edge cutoff with an absorption onset around 300 nm. nih.gov A broad absorption peak observed near 620 nm was attributed to intermolecular interactions within the [Ni(NCS)₄] portion of the complex, while an absorption at 350 nm is typically associated with the conjugated structure of HMTA. nih.gov The calculated optical band gap (Eg) for this nickel complex was approximately 3.35 eV. nih.gov These findings suggest that the electronic spectrum of this compound would likely feature absorptions related to the HMTA and thiocyanate moieties.
Table 1: UV-Vis Spectral Data for an Analogous Nickel-Hexamine-Thiocyanate Complex
| Feature | Wavelength (nm) | Assignment | Source |
|---|---|---|---|
| Absorption Onset | ~300 | Band-edge cutoff | nih.gov |
| Absorption Peak | 350 | Hexamethylenetetramine (HMTA) conjugated structure | nih.gov |
| Broad Absorption Peak | ~620 | Intermolecular interactions of the metal-thiocyanate core | nih.gov |
| Optical Band Gap (Eg) | - | 3.35 eV | nih.gov |
Note: This data is for the analogous compound [Ni(NCS)₄(C₆H₁₃N₄)₂] and is presented to infer the potential spectroscopic characteristics of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the precise molecular weight of a compound, which helps in confirming its molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure and the strength of its chemical bonds.
For this compound (C₈H₁₂CaN₆S₂), the theoretically calculated molecular and monoisotopic masses are key identifiers. nih.gov The monoisotopic mass is the mass of an ion for a molecule calculated using the mass of the most abundant isotope of each element.
While experimental mass spectra for this compound are not detailed in the available literature, the expected fragmentation pattern would involve the dissociation of the complex. Likely fragmentation pathways would include the loss of the thiocyanate (SCN⁻) ligands and the potential cleavage or decomposition of the hexamine cage structure. The detection of the parent molecular ion peak at the expected m/z value would provide strong evidence for the compound's identity.
Table 2: Computed Mass Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₂CaN₆S₂ | nih.gov |
| Average Molecular Weight | 296.4 g/mol | nih.gov |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element (typically Carbon, Hydrogen, Nitrogen, and Sulfur) within a chemical compound. The results are then compared against the theoretical values calculated from the proposed empirical formula. This comparison is essential for verifying the purity and stoichiometry of a synthesized compound.
For this compound, with the molecular formula C₈H₁₂CaN₆S₂, elemental analysis provides definitive confirmation of its composition. nih.gov The experimental percentages of C, H, N, and S must align closely with the calculated theoretical values to validate the empirical formula. This technique was used to confirm the empirical formula of a related nickel-hexamine-thiocyanate complex. mdpi.com
Table 3: Theoretical Elemental Composition of this compound (C₈H₁₂CaN₆S₂)
| Element | Symbol | Atomic Mass (amu) | Moles in Formula | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 32.41% |
| Hydrogen | H | 1.01 | 12 | 12.12 | 4.09% |
| Calcium | Ca | 40.08 | 1 | 40.08 | 13.52% |
| Nitrogen | N | 14.01 | 6 | 84.06 | 28.35% |
| Sulfur | S | 32.07 | 2 | 64.14 | 21.63% |
| Total | 296.48 | 100.00% |
Note: Theoretical percentages are calculated based on the molecular formula C₈H₁₂CaN₆S₂ and standard atomic weights.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hexamethylenetetramine (HMTA) |
| Calcium thiocyanate |
| [Ni(NCS)₄(C₆H₁₃N₄)₂] (Isothiocyanato-Nickel Complex) |
Reactivity, Stability, and Decomposition Pathways
Chemical Transformations of Constituent Ions within the Complex
The thiocyanate (B1210189) anion (SCN⁻) is susceptible to oxidation, and its reaction products are highly dependent on the reaction conditions, such as the nature of the oxidizing agent and the pH of the solution. wikipedia.orgresearchgate.net The oxidation of thiocyanate can lead to the formation of various products, including hydrogen sulfate (B86663), hydrogen cyanide, and cyanate (B1221674). wikipedia.org In acidic environments, the oxidation products are typically hydrogen cyanide and hydrogen sulfate. wikipedia.org Conversely, in neutral or basic solutions, cyanate is a more likely product. wikipedia.org
The electrochemical oxidation of thiocyanate has also been studied, often involving the formation of a dithiocyanogen dimer, (SCN)₂, as an intermediate. rsc.org The specific pathway and efficiency of this oxidation can be influenced by catalysts. rsc.org While these are general reactivity patterns for the thiocyanate ion, they indicate potential transformation routes for this component of the calcium hexamine thiocyanate complex when subjected to oxidizing conditions.
Hexamethylenetetramine (also known as methenamine) is stable in neutral or alkaline aqueous solutions, even at elevated temperatures. atamanchemicals.comorganic-chemistry.org However, it undergoes hydrolysis in acidic environments (pH < 6). atamanchemicals.compjoes.com This acid-catalyzed hydrolysis breaks down the cage-like structure of hexamethylenetetramine, yielding formaldehyde (B43269) and ammonia (B1221849) (which is protonated to form ammonium (B1175870) ions in the acidic medium). atamanchemicals.comorganic-chemistry.orgpjoes.com
This reaction is a key aspect of the chemical behavior of this compound in acidic conditions. atamanchemicals.com The mechanism involves the protonation of the nitrogen atoms in the hexamethylenetetramine structure, which weakens the C-N bonds and facilitates the decomposition into smaller molecules. organic-chemistry.orgmdpi.com This property is fundamental to some of the applications of hexamethylenetetramine-containing compounds. atamanchemicals.comwikipedia.org
Thermal Stability and Degradation Mechanisms
The stability of solid this compound is significantly affected by temperature. Thermal analysis techniques provide insight into the specific temperatures at which the compound decomposes and the nature of the products formed.
Thermogravimetric analysis (TGA) measures changes in the mass of a substance as a function of increasing temperature, revealing distinct decomposition stages. For this compound, decomposition is noted at temperatures exceeding 80°C. google.com
While specific TGA data for the calcium complex is limited, analysis of analogous structures, such as the nickel-isothiocyanate complex with hexamethylenetetramine, [Ni(NCS)₄(C₆H₁₃N₄)₂], provides a model for the expected thermal behavior. mdpi.comnih.govresearchgate.net The TGA for this related compound shows a multi-stage decomposition process. mdpi.comresearchgate.net Initially, the compound is stable with no mass loss up to approximately 227°C (500 K). mdpi.com Significant decomposition then occurs in subsequent stages, involving the loss of the thiocyanate groups followed by the decomposition of the hexamethylenetetramine ligands at higher temperatures. mdpi.com
| Decomposition Stage | Temperature Range (K) | Temperature Range (°C) | Mass Loss (%) | Description |
|---|---|---|---|---|
| Stage 1 | 300–500 K | 27–227 °C | 0% | No mass loss, compound is stable. |
| Stage 2 | 500–600 K | 227–327 °C | 44% | Mass loss corresponding to the decomposition of the four isothiocyanate ions. |
| Stage 3 | 600–850 K | 327–577 °C | 12% | Partial mass loss corresponding to the decomposition of the hexamethylenetetramine (HMTA) cations. |
When this compound is heated above its decomposition temperature of 80°C, it breaks down into several smaller, more volatile compounds. google.com The primary decomposition products identified are formaldehyde and ammonia, which result from the breakdown of the hexamethylenetetramine component. google.com The remaining solid residue consists of calcium thiocyanate.
| Component | Decomposition Product | Chemical Formula |
|---|---|---|
| Hexamethylenetetramine | Formaldehyde | CH₂O |
| Ammonia | NH₃ | |
| Calcium Thiocyanate | Calcium thiocyanate (Residue) | Ca(SCN)₂ |
The stability of this compound is influenced by several environmental factors, most notably temperature and pH.
Temperature : Temperature is a critical factor. As established, the compound is unstable at elevated temperatures, with decomposition initiating above 80°C. google.com Maintaining temperatures below this threshold is essential to prevent the breakdown of the complex into formaldehyde, ammonia, and calcium thiocyanate.
Long-Term Chemical Stability under Varying Environmental Conditions
The long-term stability of this compound is subject to several environmental factors, including temperature, humidity, and atmospheric composition.
Temperature: Thermal decomposition studies on related calcium-ammine complexes reveal that the ammonia ligands are often loosely bound and can be eliminated upon heating. nih.gov For example, in some calcium-amidoborane-ammine complexes, ammonia ligands are partially eliminated upon heating to 60°C. nih.gov The thermal stability of ammine complexes is a critical factor in their application for ammonia or hydrogen storage. uow.edu.au For instance, some ammine complexes release ammonia in a stepwise manner at specific temperatures. uow.edu.au
Humidity and Atmospheric Composition: The presence of moisture is a significant factor in the stability of both the ammine and thiocyanate components. Ammine complexes can be sensitive to moisture, which can lead to the displacement of the ammine ligands. uow.edu.au Similarly, as mentioned in the photochemical stability section, moisture and oxygen are prerequisites for the photocatalyzed degradation of thiocyanates. tandfonline.com
The thiocyanate ion itself can affect the stability of macromolecules like proteins, indicating its reactive nature in aqueous environments. pnas.org The presence of other ions in solution can also influence the stability and behavior of thiocyanate-containing compounds. nih.govnih.gov
Decomposition Pathways: The decomposition of this compound would likely proceed through the initial loss of ammonia ligands, particularly at elevated temperatures. nih.gov This would be followed by or coupled with the degradation of the thiocyanate anion, especially under light and in the presence of moisture and oxygen. tandfonline.com The final decomposition products would likely include calcium oxide, nitrogen oxides, sulfur oxides, and carbon dioxide, depending on the conditions.
Table 2: Environmental Factors Affecting Long-Term Stability
| Environmental Factor | Influence on this compound Stability | Citation |
| Temperature | Elevated temperatures can lead to the loss of ammonia ligands. | nih.govuow.edu.au |
| Humidity | Can cause displacement of ammine ligands and is necessary for photocatalyzed degradation of thiocyanate. | tandfonline.comuow.edu.au |
| Oxygen | Required for the photocatalyzed degradation of thiocyanate. | tandfonline.com |
| pH (in solution) | Affects the degradation rate of the thiocyanate anion. | tandfonline.com |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For calcium hexamine thiocyanate (B1210189), DFT is suitable for predicting ligand-binding energetics and stable coordination geometries. It has been widely applied to related hexamethylenetetramine (HMT) and thiocyanate complexes to understand their fundamental properties. researcher.lifemdpi.com
DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds within a compound. For calcium compounds, advanced DFT methods can be crucial for accurate predictions. For instance, in studies of calcium hexaboride, the weighted density approximation (WDA) to DFT successfully predicted a semiconducting band structure with a significant gap, in line with experimental data, whereas simpler approximations failed. aps.org
In complexes containing the thiocyanate ligand, DFT helps determine its bonding mode. The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal ion through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato), or it can bridge two metal centers. DFT calculations, by analyzing the electron distribution and orbital interactions, can predict the preferred coordination. Studies on various metal-thiocyanate complexes have utilized DFT to understand these bonding characteristics. researchgate.netgrafiati.com For analogous complexes involving hexamethylenetetramine, DFT has been used to calculate the interactions between the constituent ions and molecules. mdpi.com
In related structures, such as diaquabis(hexamethylenetetraamine-κN)bis(thiocyanato-κN)cobalt(II), the geometry has been established experimentally and shows a distorted trans-CoN₄O₂ octahedron. nih.gov DFT calculations can be used to computationally replicate and analyze such geometries, providing a theoretical validation of the experimental structure and offering insights into the forces that stabilize it. researchgate.net Similarly, studies on calcium halide complexes have detailed the coordination environment of the Ca²⁺ ion, which often features high coordination numbers and specific geometries that can be modeled with DFT. researchgate.net
DFT calculations can simulate various types of spectra, providing a powerful tool for interpreting experimental results.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. sci-hub.se These calculated frequencies can be compared with experimental IR spectra to aid in peak assignment. For thiocyanate complexes, the frequency of the C≡N stretching vibration is particularly informative about its coordination mode. In studies of a related nickel-HMT-thiocyanate complex, the characteristic peak for C≡N was identified and analyzed. mdpi.comresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Vis region. youtube.com This allows for the simulation of the UV-Vis absorption spectrum. youtube.com For a related nickel complex, DFT calculations were used to determine the optical band gap to be approximately 3.35 eV, which indicates the material has semiconducting properties. mdpi.comresearchgate.net This type of analysis could be applied to calcium hexamine thiocyanate to predict its optical and electronic properties.
Computational Analysis of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable property for understanding and predicting the reactive behavior of molecules. chemrxiv.org It is calculated from the electron density and represents the electrostatic force that the molecule's charge distribution would exert on a positive point charge. The MEP is typically visualized as a 3D map on the electron density surface, where different colors denote regions of varying potential. mdpi.com
Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack.
Blue regions (positive potential) indicate areas of low electron density or high nuclear charge, which are favorable for nucleophilic attack.
In a study on an analogous nickel-isothiocyanato complex containing protonated HMT molecules, MEP calculations were performed to investigate the electrostatic interactions between the cationic HMT and the anionic nickel complex. mdpi.com The MEP map showed strong attractive forces within the structural framework, helping to explain the stability and reactivity of the compound. mdpi.com A similar analysis for this compound would reveal the charge distribution and sites for intermolecular interactions, such as hydrogen bonding. rsc.orgrsc.org
Theoretical Studies of Molecular Motion and Induced Properties
Computational methods can be used to study the motion of molecules within a crystal and how this motion can induce specific material properties. researchgate.net A detailed study of a nickel-HMT-thiocyanate complex provides a compelling example of this. mdpi.com
Molecular Rotation: Calculations using the Gaussian program suite indicated that the hexamethylenetetramine (HMTA) molecule exhibits significant spatial molecular rotation within the crystal lattice. mdpi.comresearchgate.net
Induced Properties: This molecular rotation was shown to be directly responsible for inducing reversible dielectric cycling and giving rise to semiconducting properties. mdpi.comresearchgate.net The motion of the HMTA molecules caused changes in the crystal's 2D network structure, which in turn induced short-range magnetic ordering at low temperatures. mdpi.comresearchgate.net
These findings demonstrate that molecular motion can be directly linked to functional properties like semiconductivity and magnetic behavior. Theoretical studies on this compound could explore similar phenomena, investigating the dynamics of the HMT ligand and its potential influence on the material's physical properties.
Data Tables
Table 1: Application of Computational Methods to this compound and Analogous Compounds
| Computational Method | Application | Compound Studied / Example | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Prediction of ligand-binding energetics and geometries | This compound | |
| DFT (WDA) | Prediction of electronic band structure | Calcium hexaboride | aps.org |
| DFT | Geometry optimization and interaction energy | Nickel-HMT-thiocyanate complex | mdpi.comresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra and band gap calculation | Nickel-HMT-thiocyanate complex | mdpi.comresearchgate.net |
| Molecular Dynamics (MD) | Modeling solvation and ion-pair interactions | This compound | |
| Molecular Electrostatic Potential (MEP) | Analysis of reactivity and intermolecular forces | Nickel-HMT-thiocyanate complex | mdpi.com |
Table 2: Calculated Properties for an Analogous Nickel-HMT-Thiocyanate Complex
| Property | Calculated Value | Method | Significance | Reference |
|---|---|---|---|---|
| Optical Band Gap (Eg) | ≈3.35 eV | DFT | Indicates semiconducting behavior | mdpi.comresearchgate.net |
Potential Research Applications in Chemical and Materials Science
Applications in General Chemical Synthesis
The utility of calcium hexamine thiocyanate (B1210189) in general chemical synthesis stems from the individual reactivity of its constituent ions and molecules, which can be harnessed for various transformations.
Calcium hexamine thiocyanate can serve as a reagent in several types of chemical reactions, primarily by providing a source of thiocyanate ions (SCN⁻) and hexamethylenetetramine (HMT).
The thiocyanate ion is a versatile nucleophile and can participate in various reactions:
Substitution Reactions: The thiocyanate group can replace other ligands in coordination complexes. This ligand exchange capability is fundamental in coordination chemistry for the synthesis of new complex materials.
Oxidation Reactions: The SCN⁻ group can be oxidized by common oxidizing agents. For instance, hydrogen peroxide can oxidize it to sulfate (B86663) (SO₄²⁻), while potassium permanganate (B83412) under acidic conditions can convert it to cyanate (B1221674) (OCN⁻) or even carbon dioxide.
Hexamethylenetetramine within the complex is a source of a multifunctional organic ligand. HMT is known to be a useful reagent in organic synthesis, for example as a source for the –CH=N– and –CH= functions. at.ua Furthermore, the entire compound can be used as a substitute for inorganic thiocyanates in certain applications, such as in the formulation of disinfectants. google.com
A summary of the reactive roles of the components of this compound is provided in the table below.
| Component | Type of Reaction | Example Products/Transformations |
| Thiocyanate (SCN⁻) | Substitution / Ligand Exchange | Formation of new coordination complexes with different metal centers. |
| Oxidation | Sulfate (SO₄²⁻), Cyanate (OCN⁻), Carbon Dioxide (CO₂) | |
| Hexamethylenetetramine | Organic Synthesis Reagent | Source of formyl or methylene (B1212753) groups in various organic reactions. at.ua |
| Whole Compound | Functional Substitute | Replacement for inorganic thiocyanates in disinfectant mixtures. google.com |
This compound is a valuable precursor for creating more complex chemical structures, including coordination polymers and heterometallic complexes. google.comuj.edu.pl Its synthesis involves the reaction of calcium thiocyanate with hexamethylenetetramine, often prepared in situ from formaldehyde (B43269) and ammonia (B1221849). google.com This indicates that the compound itself holds the essential building blocks for further synthesis.
Coordination Polymers: Hexamethylenetetramine is a versatile, cage-like building block that can link metal centers to form diverse network topologies, including 1D chains, 2D layers, and complex 3D frameworks. uj.edu.pl The thiocyanate anion can also act as a bridging ligand, further contributing to the formation of extended polymeric structures. sfu.ca The presence of both HMT and thiocyanate in a single compound makes this compound a promising starting material for the self-assembly of such coordination polymers.
Heterometallic Complexes: The compound can be used in the synthesis of materials containing multiple different metal ions. For instance, related systems using thiocyanate have been employed to create heterometallic Cu/Ca complexes. nih.gov These materials are of interest for their potential catalytic, magnetic, and luminescent properties. nih.gov The synthesis often involves a one-pot reaction where the thiocyanate and other ligands coordinate to different metal centers. nih.gov
The table below outlines the synthesis methods for this compound, illustrating its precursor components.
| Synthesis Method | Precursors | Resulting Compound Formula |
| Aqueous Synthesis | Saturated aqueous solutions of hexamethylenetetramine and calcium thiocyanate. google.com | Ca(SCN)₂(C₆H₁₂N₄)₂·4H₂O |
| In Situ Generation | Formaldehyde, ammonia, and calcium thiocyanate solution. google.com | Ca(SCN)₂(C₆H₁₂N₄)₂ (crystallized from solution) |
Advanced Materials Science Applications
The unique structural combination of an alkaline earth metal, a rigid organic ligand, and a versatile inorganic linker in this compound opens avenues for the development of advanced materials with specific functional properties.
The development of materials with specific optical properties is a significant area of materials science. While direct studies on the optical properties of pure this compound are limited, research on analogous compounds suggests high potential. For example, a hybrid nickel complex, [Ni(NCS)₄(C₆H₁₂N₄)₂], which contains both hexamethylenetetramine and thiocyanate ligands, has been shown to have an optical band gap of 3.35 eV. mdpi.comdntb.gov.ua This suggests that it behaves as a semiconductor. mdpi.com The optical properties of such materials are influenced by the coordination environment of the metal ion and the nature of the ligands. sfu.ca The thiocyanate ligand, in particular, is known to contribute to strong absorption features in the UV-Visible spectra of its metal complexes. sfu.ca By modifying the metal center or the ancillary ligands, it is possible to tune these optical properties for specific applications.
There is growing interest in using coordination compounds to create materials with novel electrical properties. Research has shown that materials derived from the components of this compound can exhibit interesting electrical behaviors.
Ion Conductors: A study on biopolymer electrolytes incorporated agarose (B213101) with calcium thiocyanate. This research is aimed at developing electrolytes for calcium-ion-based energy storage technologies, highlighting the role of the Ca(SCN)₂ component in ionic conductivity.
Semiconductors and Dielectrics: The previously mentioned nickel-isothiocyanato-hexamethylenetetramine complex, [Ni(NCS)₄(C₆H₁₂N₄)₂], not only has notable optical properties but also exhibits semiconducting behavior and reversible dielectric cycling. mdpi.comdntb.gov.ua These properties are induced by the molecular rotation of the hexamethylenetetramine within the crystal lattice, which in turn affects the material's electronic structure. mdpi.com This suggests that hybrid materials based on this compound could be explored for similar applications in electronics and smart devices.
The table below summarizes the electrical properties observed in materials related to this compound.
| Material System | Observed Electrical Property | Potential Application |
| Agarose with Calcium Thiocyanate | Ionic Conductivity | Biopolymer Electrolytes |
| [Ni(NCS)₄(C₆H₁₂N₄)₂] (analogue) | Semiconducting, Dielectric | Functional Electronic Materials |
The integration of inorganic and organic components at the molecular level can lead to hybrid materials with properties that are not present in the individual precursors. This compound is a prime candidate for the building block of such materials.
Multifunctional Materials: The combination of a metal cation, a rigid organic spacer like HMT, and a versatile linker like thiocyanate can result in materials where electrical, magnetic, and optical properties are coupled. mdpi.comdntb.gov.ua For example, the rotation of HMT molecules in the nickel analogue induces changes in both dielectric and magnetic properties, creating a multifunctional material. mdpi.comdntb.gov.ua
Porous Frameworks (MOFs): Calcium thiocyanate has been identified as a potential precursor for synthesizing metal-organic frameworks (MOFs). These materials are known for their high porosity and tunable structures, making them suitable for applications in gas storage, separation, and catalysis. The inclusion of HMT could lead to novel framework topologies with specific guest-host properties.
Heterometallic Catalysts: The synthesis of heterometallic complexes, such as those containing both copper and calcium, can lead to materials with enhanced catalytic activity. nih.gov The presence of the calcium ion can influence the redox processes at the transition metal center, potentially improving catalytic performance. nih.gov
The unique properties of these hybrid materials arise from the synergistic interaction between their inorganic and organic components.
General Industrial Chemical Processes
This compound serves as a reagent and component in various chemical synthesis and industrial processes. Its primary role in manufacturing is often as a precursor or a stable source of its constituent ions: hexamine (also known as methenamine (B1676377) or hexamethylenetetramine) and thiocyanate. wikipedia.orggoogle.com
The synthesis of this compound itself involves straightforward precipitation reactions, making it an accessible intermediate. The compound can be produced by combining aqueous or alcoholic solutions of its primary components, calcium thiocyanate and hexamethylenetetramine. google.com A 1935 patent by Heinrich Jungmann outlines methods for its production, highlighting its stability compared to other thiocyanate compounds. google.com The compound is described as not being deliquescent (tending to absorb moisture from the air and dissolve), which allows it to be stored in solid form. google.com
The synthesis can be achieved through different solvent systems, yielding the crystalline product. In an aqueous solution, combining saturated solutions of the reactants causes the hydrated form of the compound to precipitate as colorless needles. google.com Alternatively, using an alcoholic solution results in an immediate and quantitative precipitation of the compound, free of its water of crystallization. google.com This stability and ease of production make it a useful component in further chemical manufacturing where a solid, stable source of thiocyanate or hexamine is required.
Table 1: Synthesis Parameters for this compound
| Parameter | Aqueous Synthesis | Alcoholic Synthesis |
|---|---|---|
| Reactants | Calcium thiocyanate (Ca(SCN)₂) and Hexamethylenetetramine (C₆H₁₂N₄) | Calcium thiocyanate (Ca(SCN)₂) and Hexamethylenetetramine (C₆H₁₂N₄) |
| Solvent | Water | Ethanol (B145695) |
| Molar Ratio (Ca(SCN)₂ : Hexamine) | 1 mol : 2 mols | 1 mol : 1.25 mols |
| Procedure | Saturated solutions are mixed, leading to immediate precipitation. | Reactants are dissolved in ethanol, leading to quantitative precipitation. |
| Product Form | Ca(SCN)₂·(C₆H₁₂N₄)₂·4H₂O (Hydrated, colorless needles) | Anhydrous crystal flour |
| Recovery | Filtration, washing with alcohol, and drying. | Suction filtration and air-drying. |
Data sourced from Jungmann, H. (1936). U.S. Patent No. 2,059,462. google.com
This compound has been identified for its potential use in disinfectant formulations. google.com This application leverages the antimicrobial properties of both of its core components: the thiocyanate anion and hexamine. google.com A key advantage of this compound is its stability and weakly alkaline nature, which makes its action mild compared to harsher inorganic thiocyanates and alkalies. google.com
The compound can be used either by itself or as a substitute for inorganic thiocyanates in the production of disinfectant mixtures. google.com The mechanism of action is understood to be twofold. The hexamine component can hydrolyze to formaldehyde in acidic conditions, and formaldehyde is a well-known antibacterial agent. Concurrently, the thiocyanate ions may contribute to the antimicrobial effect by interfering with the metabolic processes and growth of bacteria.
While this compound is specifically mentioned for this purpose, the broader use of thiocyanate-containing compounds as disinfectants is well-established. google.com For instance, other thiocyanate compounds like potassium thiocyanate and methylene bis(thiocyanate) are also used as disinfectants, fungicides, and microbiocides in various industrial applications. vedantu.comepa.govmanavchem.com This underscores the functional role of the thiocyanate group in providing antimicrobial efficacy to the formulations in which it is included. manavchem.com
Applications in Analytical Chemistry Methodologies
In analytical chemistry, the separation of ions from a mixture is a critical step. williams.edu The thiocyanate ion (SCN⁻), which can be supplied by dissolving this compound, is a versatile agent for the selective precipitation of certain metal ions. nih.gov The principle behind this application is the significant difference in the solubility of various metal thiocyanates. This allows for a systematic separation of groups of cations based on whether they form insoluble compounds with the thiocyanate reagent. williams.edupcbiochemres.com
For example, thiocyanate is used in anion-exchange separations of metal ions. nih.gov Distribution data shows that numerous metal ions can be sorbed from aqueous mixtures containing potassium thiocyanate, suggesting many potential separation schemes. nih.gov One practical application is the separation of zinc from copper and lead by adding an ammonium (B1175870) thiocyanate solution, which causes the zinc to form a complex that can be extracted. copbela.org Similarly, controlling the pH and the concentration of a sulfide (B99878) source allows for the selective precipitation of metal sulfides, a process in which thiocyanate complexes can play a role in managing solution chemistry. google.commdpi.com
While specific studies detailing the use of this compound as the direct precipitating agent are not prevalent, its function as a soluble and stable source of thiocyanate ions makes it a candidate for such applications. The underlying chemistry relies on the reactivity of the thiocyanate anion to form distinct, insoluble salts with specific metal cations, thereby enabling their separation from a complex matrix. researchgate.net
Complexometric titrations, which often use EDTA (ethylenediaminetetraacetic acid) as a titrant, are a cornerstone of quantitative metal ion analysis. egyankosh.ac.in The selectivity of these titrations can be dramatically improved by using masking agents, which form stable complexes with potential interfering ions, preventing them from reacting with the titrant or the indicator. kau.edu.sapharmacyinfoline.com
The thiocyanate ion is an effective masking agent for certain metal ions in these titrations. researchgate.netrsc.org By adding a source of thiocyanate, specific cations in a sample can be "hidden" while the analyte of interest is titrated. For example, in the photometric titration of lead or calcium, thiocyanate can be used to mask the interference from other metal ions. researchgate.netrsc.org Cyanide is a particularly effective masking agent for a wide range of cations, including Cd²⁺, Zn²⁺, Cu²⁺, and Ni²⁺, but not for alkaline earths like Ca²⁺, allowing for the selective titration of calcium in a mixture. kau.edu.sarsc.org
A study on the photometric titration of mixtures of calcium, lead, and zinc demonstrated the use of various inorganic ions, including thiocyanate, as masking agents. researchgate.netrsc.org The effectiveness of masking depends on the relative stability of the complexes formed by the interfering ion with the masking agent versus the analyte's complex with EDTA. egyankosh.ac.in For instance, while titrating calcium, thiocyanate could be used to minimize interference from other present metals. The use of masking agents like thiocyanate allows for the stepwise determination of multiple metals within the same solution, a technique that is both efficient and accurate. nih.gov
Table 2: Role of Thiocyanate as a Masking Agent in EDTA Titrations
| Analyte | Interfering Ion(s) | Masking Agent | Principle of Masking | Outcome |
|---|---|---|---|---|
| Calcium (Ca²⁺) | Nickel (Ni²⁺), Cobalt (Co²⁺) | Thiocyanate (SCN⁻) or Cyanide (CN⁻) | Interfering ions form stable thiocyanate or cyanide complexes, preventing their reaction with EDTA. kau.edu.sarsc.org | Allows for the selective and accurate titration of Calcium. researchgate.netrsc.org |
| Lead (Pb²⁺) | Copper (Cu²⁺), Cadmium (Cd²⁺) | Thiocyanate (SCN⁻) or Cyanide (CN⁻) | Cu²⁺ and Cd²⁺ are complexed by the masking agent, preventing them from interfering with the Lead-EDTA titration. kau.edu.sarsc.org | Enables precise determination of Lead in a mixed-ion sample. researchgate.netrsc.org |
| Zinc (Zn²⁺) | Aluminum (Al³⁺), Iron (Fe³⁺) | Thiocyanate (SCN⁻) or Fluoride (B91410) (F⁻) | Al³⁺ and Fe³⁺ form highly stable complexes with fluoride or thiocyanate, leaving Zinc free to react with EDTA. kau.edu.saresearchgate.net | Facilitates the selective analysis of Zinc without prior separation. researchgate.net |
Data sourced from Burns, D. T., et al. (1987). The Analyst, 112, 1729-1732 and other complexometric titration literature. kau.edu.saresearchgate.netrsc.org
Future Research Directions and Unexplored Avenues
Directed Synthesis of Anhydrous and Diverse Solvated Forms
The known synthesis of calcium hexamine thiocyanate (B1210189) typically results in a hydrated form, specifically Ca(SCN)₂(C₆H₁₂N₄)₂·4H₂O, which precipitates from aqueous solutions as large, colorless needles. google.com A significant avenue for future research lies in the directed and controlled synthesis of both the anhydrous form and a variety of other solvated forms (solvates).
A patent for the compound notes that an anhydrous, crystalline powder can be obtained from alcoholic solutions, suggesting that the solvent plays a critical role in determining the final product's structure. google.com Systematic studies are needed to explore a wide range of solvents with varying polarities, hydrogen bonding capabilities, and molecular sizes. This could lead to the isolation of new solvates with unique crystal packing and physical properties. The goal would be to move beyond simple precipitation and develop methods that offer precise control over the stoichiometry and structure of the resulting crystals.
Table 1: Potential Solvents for Synthesis of Calcium Hexamine Thiocyanate Solvates
| Solvent Class | Example Solvents | Potential Outcome |
|---|---|---|
| Alcohols | Methanol, Ethanol (B145695), Isopropanol | Anhydrous or alcohol-solvated forms google.com |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | Novel solvate structures |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Inclusion complexes or anhydrous forms |
Future work should focus on phase-controlled synthesis, mapping out the conditions (e.g., temperature, concentration, solvent system) that favor the formation of specific hydrated or anhydrous forms.
Comprehensive Crystallographic Characterization of All Potential Polymorphs
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can have profound effects on a compound's properties, including solubility, stability, and bioavailability. To date, the crystallographic details of this compound are not well-documented in publicly available literature. A comprehensive crystallographic investigation is a critical next step.
This research should involve single-crystal X-ray diffraction (SC-XRD) to determine the precise atomic arrangements, bond lengths, and bond angles for the known hydrated form and any newly synthesized anhydrous or solvated forms. Techniques such as Powder X-ray Diffraction (PXRD) and Fourier Transform Infrared (FTIR) spectroscopy can be used as supplementary tools to identify and differentiate between various crystal phases, similar to methodologies used for characterizing polymorphs of other calcium-based compounds like calcium carbonate. nih.gov A systematic search for polymorphs by varying crystallization conditions (e.g., cooling rate, pressure, presence of impurities) is essential to fully map the structural landscape of this compound.
In-depth Investigation of Coordination Sphere Flexibility and Dynamics
The thiocyanate ion (SCN⁻) is a versatile ligand known for its ability to coordinate to metal centers in different ways (e.g., N-bound, S-bound, or bridging). In coordination polymers, the thiocyanate anion can exhibit various bridging modes, such as µ₁,₁, µ₁,₃, and µ₁,₁,₃, leading to diverse structural architectures. mdpi.com The coordination environment around the calcium ion in this compound, involving the hexamine and thiocyanate ligands, is ripe for detailed investigation.
Future studies should explore the flexibility and dynamics of this coordination sphere. This could involve variable-temperature crystallographic studies to identify any phase transitions or changes in coordination geometry. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the local environment of the calcium, nitrogen, and carbon atoms, revealing dynamic processes such as ligand exchange or reorientation within the crystal lattice. Understanding these dynamics is fundamental to controlling the material's properties.
Exploration of Self-Assembly Processes for Controlled Supramolecular Architectures
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a pathway to designing complex, functional materials from simpler building blocks. nih.gov The components of this compound—a metal cation, a cage-like organic ligand (hexamine), and a versatile anionic linker (thiocyanate)—make it an excellent candidate for the construction of supramolecular assemblies.
Research should be directed towards understanding and controlling the self-assembly of this compound in solution and at interfaces. By modifying synthetic conditions such as pH, concentration, and solvent, it may be possible to guide the assembly process to form specific architectures like nanofibers, vesicles, or porous frameworks. nih.gov These organized structures could have applications in areas such as guest encapsulation, catalysis, or controlled-release systems. The inherent hydrogen bonding capabilities of the hexamine and the coordinating nature of the thiocyanate ion are key handles to manipulate these self-assembly processes.
Studies on Surface Chemistry and Thin Film Deposition Techniques
The ability to deposit thin, uniform films of materials is crucial for many technologies, from electronics to coatings. Atomic Layer Deposition (ALD) is a technique that allows for the growth of conformal films with monolayer control, but its success depends on a deep understanding of the underlying surface chemistry of the precursor compounds. rsc.orgresearchgate.net
An unexplored avenue for this compound is its potential use as a precursor for thin film deposition. Future research should investigate the surface chemistry of this compound on various substrates (e.g., silicon, metal oxides). Surface-sensitive techniques such as X-ray Photoelectron Spectroscopy (XPS) and Infrared Absorption Spectroscopy (IRAS) could be employed to study its adsorption, thermal decomposition, and reactivity on surfaces. nih.gov Understanding how the complex interacts with a surface and how it decomposes upon heating is the first step toward developing ALD or Chemical Vapor Deposition (CVD) processes for calcium-containing thin films. researchgate.net
Advanced Spectroscopic Probes for Detailed Structural and Electronic Insights
While basic characterization is a necessary first step, advanced spectroscopic techniques can provide deeper insights into the structural and electronic properties of this compound. Infrared (IR) spectroscopy, for instance, is a powerful tool for determining the coordination mode of the thiocyanate ligand. researchgate.net The C-N stretching frequency in the IR spectrum can help distinguish between N-bonded, S-bonded, and bridging thiocyanate ions.
Future work should employ a suite of spectroscopic methods to build a complete picture of the compound. Raman spectroscopy could complement IR data by providing information on low-frequency vibrational modes related to the Ca-N and Ca-S bonds. UV-Vis spectrophotometry could be used to study the electronic transitions and complex formation in solution. scispace.com Combining these experimental results with computational modeling, such as Density Functional Theory (DFT), would allow for a detailed correlation of the spectroscopic features with the electronic structure of the molecule.
Table 2: Spectroscopic Techniques for Future Analysis
| Technique | Information Gained | Reference Application |
|---|---|---|
| Infrared (IR) Spectroscopy | Thiocyanate coordination mode (N- vs. S-bonded) | Linkage isomerism in metal-thiocyanate complexes researchgate.net |
| Raman Spectroscopy | Low-frequency Ca-ligand vibrational modes | Structural analysis of coordination compounds |
| Solid-State NMR | Local atomic environments, molecular dynamics | Characterization of crystalline and amorphous solids |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states | Surface analysis of polymorphs nih.gov |
Development of Novel and Green Synthetic Pathways
Modern chemistry places a strong emphasis on the development of environmentally benign synthetic methods. The traditional synthesis of this compound involves reacting calcium thiocyanate with hexamethylenetetramine. google.com Future research should focus on developing novel and "green" synthetic pathways.
This could involve exploring mechanochemical synthesis (grinding solid reactants together), which can reduce or eliminate the need for solvents. Another approach is to investigate alternative, less hazardous starting materials. The development of synthetic methods that use water as a solvent, as in the original patent, is inherently green, but optimizing these processes for higher yield, purity, and lower energy consumption is a worthwhile goal. google.com Furthermore, exploring routes that avoid the use of pre-formed, potentially detrimental metal thiocyanate salts could align with modern green chemistry principles. researchgate.net For example, a one-pot synthesis from calcium cyanide, sulfur, and hexamine precursors could be explored, building on methods used for producing calcium thiocyanate itself. google.com
Environmental Chemistry Applications (e.g., sensing platforms, heavy metal adsorption)
The unique chemical structure of this compound, combining a divalent metal cation, a nitrogen-rich heterocyclic organic molecule, and the versatile thiocyanate anion, suggests a range of unexplored potential applications in environmental chemistry. Future research could focus on leveraging these components for the development of novel sensing platforms and adsorbents for heavy metal remediation.
Sensing Platforms
The development of reliable and selective chemical sensors is crucial for monitoring environmental pollutants. The thiocyanate ion (SCN⁻) is an important analyte in various environmental and biological samples, and its detection is of significant interest tandfonline.com. Research into thiocyanate-selective sensors has explored different materials and methodologies, providing a foundation for investigating the potential of this compound in this area.
Future research could explore the incorporation of this compound into sensor arrays. For instance, potentiometric sensors based on metal complexes have been successfully developed for thiocyanate determination in wastewater and biological fluids nih.gov. The presence of both calcium and hexamine in the crystal lattice of this compound might offer unique selectivity or stability to such sensors.
Another avenue for exploration lies in the development of optical sensors. Gold and silver nanoparticles have been utilized in colorimetric and fluorometric sensors for thiocyanate, where the interaction between the nanoparticles and SCN⁻ ions leads to a detectable signal nih.govmdpi.comijiset.commdpi.com. The thiocyanate moiety in this compound could potentially interact with such nanoparticles, and the entire compound could be used as a solid-state platform for sensor development.
Table 1: Comparison of Thiocyanate Sensing Technologies
| Sensing Technology | Principle | Detection Limit | Matrix |
| Electrochemical Oxidation-Assisted Complexation | Colorimetric change upon etching of gold nanostars | 3 nM | Wastewater, Milk nih.gov |
| Fluorometric with Gold Nanoclusters | Anti-aggregation mechanism of CTAB-induced GNC aggregation | - | Food Industry Applications mdpi.com |
| Optical with Silver Nanoparticles | Blue shift in UV-vis absorption upon interaction with SCN⁻ | 1 ppm | Water Samples, Biological Fluids ijiset.com |
| Amperometric with Silver Nanoparticles | Anodic peak current proportional to SCN⁻ concentration | 4x10⁻⁸ mol/L | Saliva mdpi.com |
| Potentiometric with Sulfadimidine Metal Complexes | Modified carbon paste electrode response | - | Pure Samples, Biological Fluids nih.gov |
Heavy Metal Adsorption
Heavy metal contamination in water is a significant environmental problem. Various materials have been investigated for their ability to remove heavy metal ions from aqueous solutions. The components of this compound—calcium, hexamine (hexamethylenetetramine), and thiocyanate—each have properties that suggest potential for heavy metal adsorption.
Calcium-based Precipitation and Ion Exchange: Calcium salts, such as calcium carbonate and calcium chloride, are known to be effective in removing heavy metals from wastewater crecompany.comglobestonehills.comgoogle.com. The mechanism often involves the precipitation of insoluble metal hydroxides or carbonates at the higher pH created by the calcium salt, or through ion exchange where calcium ions are replaced by heavy metal ions globestonehills.com. The calcium ions in this compound could potentially participate in similar ion-exchange processes for the removal of toxic heavy metals. Studies have shown that increased calcium concentrations can enhance the removal of lead from water nih.gov.
Amine-based Adsorption: Hexamethylenetetramine is a polycyclic tetramine nih.gov. Materials functionalized with amine groups have demonstrated significant potential for the adsorption of heavy metal ions mdpi.comfrontiersin.org. The nitrogen atoms in the hexamine structure can act as binding sites for metal ions. While the primary use of hexamine is in the production of resins and pharmaceuticals, its structural similarity to other amine-based adsorbents suggests that this compound could be investigated for its metal-binding capabilities wikipedia.org. Research on iron hexamine gel has shown its potential for the removal of mercury, lead, and chromium researchgate.net.
Thiocyanate Complexation: The thiocyanate ion is known to form complexes with various metal ions. This property could be exploited for the selective adsorption of certain heavy metals.
Future research should focus on synthesizing and characterizing this compound as an adsorbent material. Studies would be needed to determine its adsorption capacity for various heavy metals, the optimal pH and temperature conditions for adsorption, and the underlying adsorption mechanisms (e.g., ion exchange, complexation, precipitation). The regeneration and reusability of the adsorbent would also be critical factors to investigate for practical applications.
Table 2: Heavy Metal Adsorption Capacities of Related Materials
| Adsorbent Material | Target Heavy Metal(s) | Adsorption Capacity (mg/g) | Reference |
| Alginate–Citrate Composite Aerogel | Ca²⁺, Mg²⁺ | 62.38 (Ca²⁺), 36.23 (Mg²⁺) | nih.gov |
| Pentaethylene Hexamine Modified Bamboo Sawdust | Phosphate (anion) | 152.21 | mdpi.com |
| Iron Hexamine Gel on Used Tealeaves | Hg(II), Pb(II), Cr(VI) | Good adsorption potential | researchgate.net |
Q & A
Q. What are the established synthesis protocols for Calcium hexamine thiocyanate, and how can reaction conditions be optimized for purity?
this compound is synthesized via condensation reactions involving thiocyanate salts and hexamine (hexamethylenetetramine). A methodological approach involves:
- Reacting formaldehyde with ammonia to produce hexamine .
- Introducing calcium thiocyanate (Ca(SCN)₂) under controlled stoichiometric ratios to form the complex.
- Optimization strategies include using Response Surface Methodology (RSM) with Central Composite Design (CCD) to adjust parameters like temperature, pH, and reactant molar ratios .
- Purity can be monitored via elemental analysis and FT-IR spectroscopy to confirm the absence of unreacted intermediates .
Q. How can FT-IR spectroscopy be utilized to determine the bonding mode of thiocyanate ligands in this compound?
Q. What safety protocols are essential when handling this compound in laboratory settings?
Key safety measures include:
- Using fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .
- Implementing first-aid protocols: rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention for ingestion .
- Storing the compound away from oxidizing agents due to potential thiocyanate reactivity .
Advanced Research Questions
Q. What experimental design strategies are effective in optimizing the synthesis of this compound under varying stoichiometric conditions?
Advanced optimization involves:
- Central Composite Design (CCD): A factorial approach to test variables (e.g., molar ratios of Ca(SCN)₂ to hexamine, reaction time) across multiple levels .
- Response Surface Methodology (RSM): Statistical modeling to predict yield and purity outcomes. For example, a CCD matrix with axial points can identify non-linear interactions between variables .
- Replicate testing: Conducting duplicate runs to assess reproducibility and reduce experimental noise .
Q. How do kinetic instabilities in thiocyanate complexes affect equilibrium constant determination in this compound systems?
Kinetic instability, particularly at high thiocyanate concentrations, complicates equilibrium studies. Methodological solutions include:
- Using stopped-flow techniques coupled with UV-Vis spectroscopy to capture rapid ligand-exchange dynamics .
- Applying global analysis software (e.g., ReactLab Equilibria) to deconvolute overlapping absorbance spectra of transient species .
- Maintaining ionic strength (e.g., 0.5 M KNO₃) to minimize activity coefficient variations during measurements .
Q. What computational methods are suitable for modeling the equilibrium behavior of this compound in solution-phase studies?
Advanced computational approaches include:
- Density Functional Theory (DFT): To predict ligand-binding energetics and stable coordination geometries .
- Molecular Dynamics (MD) simulations: To model solvation effects and ion-pair interactions in aqueous systems .
- Multivariate curve resolution (MCR): For analyzing spectroscopic data to resolve coexisting species in equilibrium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
